Boc-3-fluoro-D-phenylalanine
Overview
Description
Boc-3-fluoro-D-phenylalanine is a fluorinated derivative of the amino acid phenylalanine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a fluorine atom at the meta position of the phenyl ring. This modification enhances the compound’s stability and bioavailability, making it a valuable tool in various scientific and industrial applications .
Mechanism of Action
Target of Action
Boc-3-fluoro-D-phenylalanine, also known as Boc-D-Phe(3-F)-OH, is a derivative of phenylalanine . It has been found to have considerable industrial and pharmaceutical applications . The primary targets of this compound are proteins, specifically enzymes . The compound plays an important role as potential enzyme inhibitors .
Mode of Action
The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This compound interacts with its targets, i.e., enzymes, and inhibits their action . The inhibition of these enzymes can lead to changes in the metabolic processes they are involved in .
Biochemical Pathways
It’s known that fluorinated amino acids like this compound can influence aspects such as protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Pharmacokinetics
The introduction of fluorine into phenylalanine can improve the bioavailability of the analogue .
Result of Action
The molecular and cellular effects of this compound’s action include increased catabolic stability especially in therapeutic proteins and peptide-based vaccines . It also influences the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound should be stored at 2-8 °C .
Biochemical Analysis
Biochemical Properties
Boc-3-fluoro-D-phenylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has been found to influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
Cellular Effects
This compound exerts effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The high electronegativity of the fluorine leads to low polarizability and a strong covalent bond to carbon , which can influence the activity of enzymes and other proteins.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and interactions are complex and depend on the specific biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-fluoro-D-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method includes the alkylation of the Schöllkopf reagent with fluorinated benzyl bromides, followed by hydrolysis and Boc protection . Another approach involves the direct fluorination of ester derivatives of phenylpyruvic acids, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthetic routes to ensure high purity and yield. These methods may include the use of thionyl chloride, ammonia, and pyridoxal 5’-phosphate monohydrate in enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: Boc-3-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives .
Scientific Research Applications
Boc-3-fluoro-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Potential therapeutic agent and enzyme inhibitor.
Industry: Enhances the stability and bioavailability of therapeutic proteins and peptide-based vaccines.
Comparison with Similar Compounds
- α-fluorophenylalanine
- β-fluorophenylalanine
- β,β-difluorophenylalanine
Comparison: Boc-3-fluoro-D-phenylalanine is unique due to its specific fluorination pattern and Boc protection, which enhance its stability and bioavailability compared to other fluorinated phenylalanines. This makes it particularly useful in applications requiring high stability and precise modulation of biochemical properties .
Properties
IUPAC Name |
(2R)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCREICRYPTTL-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427300 | |
Record name | Boc-3-fluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-11-9 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-3-fluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-t-Butyloxycarbonyl-D-3-fluorophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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